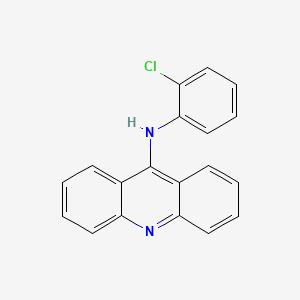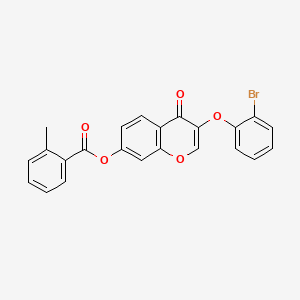![molecular formula C15H15NO5S2 B11667915 [(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11667915.png)
[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound with a molecular formula of C15H15NO5S2 and a molecular weight of 353.418 g/mol . This compound is known for its unique structure, which includes a thiazolidinone ring, an acetic acid moiety, and a benzylidene group. It is often used in scientific research due to its potential biological activities and chemical reactivity.
Preparation Methods
The synthesis of [(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with studies indicating its ability to inhibit certain enzymes and pathways involved in disease progression.
Mechanism of Action
The mechanism of action of [(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting angiogenesis (formation of new blood vessels) that tumors require for growth .
Comparison with Similar Compounds
[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can be compared with other thiazolidinone derivatives, such as:
[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid: This compound has a similar structure but with a methoxy group instead of an ethoxy group, which can affect its chemical reactivity and biological activity.
(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-ylacetic acid: This derivative includes a phenyl group, which can enhance its interactions with certain biological targets and potentially increase its efficacy in medicinal applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various fields of research.
Properties
Molecular Formula |
C15H15NO5S2 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[(5E)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C15H15NO5S2/c1-3-21-10-5-4-9(6-11(10)20-2)7-12-14(19)16(8-13(17)18)15(22)23-12/h4-7H,3,8H2,1-2H3,(H,17,18)/b12-7+ |
InChI Key |
FMZCKMVNZDGWKM-KPKJPENVSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11667840.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11667850.png)
![(4-Benzylpiperazin-1-yl)[5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B11667852.png)
![Benzamide, N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]-](/img/structure/B11667865.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-{(E)-[4-(cyanomethoxy)phenyl]methylidene}acetohydrazide](/img/structure/B11667868.png)
![4-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11667876.png)
![N'-[(1Z)-1-(4-Bromophenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11667882.png)
![N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide](/img/structure/B11667885.png)
![3-(4-fluorophenyl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11667898.png)


![(5Z)-5-(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667907.png)
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11667910.png)
![N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11667916.png)
